![molecular formula C12H15NS B099242 1-Benzylpiperidine-2-thione CAS No. 17642-89-6](/img/structure/B99242.png)
1-Benzylpiperidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzylpiperidine-2-thione is a chemical compound that belongs to the class of piperidine derivatives. It is a highly potent compound that has been extensively studied for its potential applications in scientific research. This compound is known to exhibit a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Wirkmechanismus
The mechanism of action of 1-Benzylpiperidine-2-thione is not fully understood. However, it is believed to exert its effects through various mechanisms, including:
1. Modulation of oxidative stress: This compound has been shown to modulate oxidative stress by increasing the levels of antioxidant enzymes and reducing the levels of reactive oxygen species.
2. Modulation of inflammation: 1-Benzylpiperidine-2-thione has been shown to modulate inflammation by reducing the levels of pro-inflammatory cytokines and increasing the levels of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
1-Benzylpiperidine-2-thione has been shown to exhibit a wide range of biochemical and physiological effects, including:
1. Neuroprotective effects: This compound has been shown to protect neurons from oxidative stress-induced damage, making it a potential therapeutic agent for various neurodegenerative diseases.
2. Antioxidant effects: 1-Benzylpiperidine-2-thione has been shown to exhibit potent antioxidant effects, making it a potential therapeutic agent for various oxidative stress-related diseases.
3. Anti-inflammatory effects: This compound has been shown to exhibit potent anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzylpiperidine-2-thione has several advantages and limitations for lab experiments. Some of the advantages are:
1. High potency: This compound is highly potent, making it an important tool for researchers in various fields.
2. Wide range of effects: 1-Benzylpiperidine-2-thione exhibits a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Some of the limitations are:
1. Limited solubility: This compound has limited solubility in water, making it difficult to use in aqueous solutions.
2. Limited stability: 1-Benzylpiperidine-2-thione is not very stable and can degrade over time, making it difficult to store for long periods of time.
Zukünftige Richtungen
1-Benzylpiperidine-2-thione has several potential future directions for scientific research. Some of these are:
1. Therapeutic applications: 1-Benzylpiperidine-2-thione has potential therapeutic applications for various diseases, including neurodegenerative diseases, oxidative stress-related diseases, and inflammatory diseases.
2. Mechanistic studies: Further studies are needed to fully understand the mechanism of action of this compound and its effects on various biochemical and physiological processes.
3. Structural modifications: Structural modifications of 1-Benzylpiperidine-2-thione may lead to the development of more potent and selective compounds for various applications.
Conclusion:
1-Benzylpiperidine-2-thione is a highly potent compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Benzylpiperidine-2-thione have been discussed in this paper. Further studies are needed to fully understand the potential applications of this compound in various fields.
Synthesemethoden
The synthesis of 1-Benzylpiperidine-2-thione involves the reaction of benzylamine with carbon disulfide in the presence of a base catalyst. The resulting product is then treated with hydrochloric acid to yield 1-Benzylpiperidine-2-thione. This method is widely used for the synthesis of this compound, and it has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-Benzylpiperidine-2-thione has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields. Some of the areas where this compound has been used are:
1. Neuropharmacology: 1-Benzylpiperidine-2-thione has been shown to exhibit potent neuroprotective effects, making it a potential therapeutic agent for various neurodegenerative diseases.
2. Antioxidant activity: This compound has been shown to exhibit potent antioxidant activity, making it a potential therapeutic agent for various oxidative stress-related diseases.
3. Anti-inflammatory activity: 1-Benzylpiperidine-2-thione has been shown to exhibit potent anti-inflammatory activity, making it a potential therapeutic agent for various inflammatory diseases.
Eigenschaften
CAS-Nummer |
17642-89-6 |
---|---|
Produktname |
1-Benzylpiperidine-2-thione |
Molekularformel |
C12H15NS |
Molekulargewicht |
205.32 g/mol |
IUPAC-Name |
1-benzylpiperidine-2-thione |
InChI |
InChI=1S/C12H15NS/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
InChI-Schlüssel |
VTBZJVWDHISFDG-UHFFFAOYSA-N |
SMILES |
C1CCN(C(=S)C1)CC2=CC=CC=C2 |
Kanonische SMILES |
C1CCN(C(=S)C1)CC2=CC=CC=C2 |
Synonyme |
2-Piperidinethione, 1-(phenylmethyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.